molecular formula C5H15Cl2N3 B13009573 Piperazin-2-ylmethanaminedihydrochloride

Piperazin-2-ylmethanaminedihydrochloride

Cat. No.: B13009573
M. Wt: 188.10 g/mol
InChI Key: SSCSJXRAJNVFHL-UHFFFAOYSA-N
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Description

Piperazin-2-ylmethanaminedihydrochloride is a high-purity chiral piperazine derivative offered as a dihydrochloride salt to enhance its stability and solubility in aqueous research systems. This compound serves as a critical advanced synthetic intermediate in medicinal chemistry and drug discovery programs. The presence of both primary amine and piperazine functional groups on a chiral scaffold provides a multifunctional handle for the synthesis of complex molecules. Its structure makes it particularly valuable for constructing potential pharmacologically active compounds . Piperazine-based scaffolds are a cornerstone in medicinal chemistry, found in a wide range of therapeutics, including anthelmintics, antibacterials, and antipsychotics . Researchers utilize this building block to develop new candidates for various disease targets. The compound is characterized by its NMR, HPLC, and LC-MS data to ensure identity and purity for demanding research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H15Cl2N3

Molecular Weight

188.10 g/mol

IUPAC Name

piperazin-2-ylmethanamine;dihydrochloride

InChI

InChI=1S/C5H13N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-4,6H2;2*1H

InChI Key

SSCSJXRAJNVFHL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

The classical approach to preparing piperazine derivatives, including this compound, involves nucleophilic substitution reactions on piperazine or its derivatives. The key steps include:

  • Starting from piperazine or a protected piperazine derivative.
  • Alkylation or reductive amination at the 2-position with formaldehyde or related aldehydes to introduce the methanamine group.
  • Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.

This method is well-established and typically involves reflux conditions in ethanol or other suitable solvents, followed by acidification and crystallization.

Microwave-Assisted Synthesis

Recent advances have introduced microwave-assisted synthesis to improve reaction efficiency and yield. This method replaces conventional heating with microwave irradiation, which accelerates reaction rates and reduces reaction times significantly.

  • Microwave irradiation is applied in a controlled pulse mode to maintain slight boiling and avoid decomposition.
  • The reaction mixture typically contains piperazine-1-ium cation and the alkylating agent.
  • The process can be conducted in batch or flow reactors, with continuous monitoring by thin layer chromatography (TLC) to determine reaction completion.
  • Microwave-assisted synthesis has been shown to increase yields up to 95-96% and reduce by-products such as dibenzylated piperazine derivatives.

Salt Formation and Purification

After synthesis of the free base, the compound is converted to the dihydrochloride salt by:

  • Cooling the reaction mixture.
  • Treatment with hydrochloric acid under controlled temperature (often 0°C).
  • Isolation of the dihydrochloride salt by filtration or crystallization.
  • The free base can be recovered by basification (pH > 12) and extraction with organic solvents like chloroform if needed.

Alternative Synthetic Strategies

While direct alkylation and reductive amination are common, other methods include:

  • Reductive amination of cyanohydrins with piperazine derivatives in the presence of sodium cyanoborohydride and tertiary amine bases in alcoholic media, which can be adapted for related amine derivatives.
  • Use of protected intermediates and selective functional group transformations to improve regioselectivity and purity.

Comparative Data Table of Preparation Methods

Method Reaction Conditions Yield (%) Advantages Disadvantages
Classical reflux alkylation Reflux in ethanol, several hours 80-85 Simple, well-established Longer reaction time, moderate yield
Microwave-assisted synthesis Microwave irradiation, pulse mode 95-96 Faster, higher yield, fewer by-products Requires microwave equipment
Reductive amination Sodium cyanoborohydride, methanol Variable High selectivity, mild conditions More complex reagents, cost
Salt formation (HCl) Cooling, acid treatment Quantitative Improves solubility and stability Requires careful pH control

Research Findings and Optimization

  • Microwave-assisted synthesis has been demonstrated to significantly improve the efficiency of piperazine derivative preparation, reducing reaction times from hours to minutes and increasing yields while minimizing side products.
  • The choice of solvent, temperature, and acid concentration during salt formation critically affects the purity and crystallinity of the dihydrochloride salt.
  • Analytical methods such as LC-MS and TLC are essential for monitoring reaction progress and purity, ensuring reproducibility and quality control.
  • The use of tertiary amine bases and sodium cyanoborohydride in reductive amination offers an alternative route with potential for selective functionalization, though it is less commonly applied specifically to this compound.

Chemical Reactions Analysis

Types of Reactions

Piperazin-2-ylmethanaminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine N-oxides, while reduction reactions may produce piperazine derivatives with reduced functional groups .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Similarities

The following table summarizes key structural analogs of Piperazin-2-ylmethanaminedihydrochloride, based on molecular formulas, substitution patterns, and similarity scores:

Compound Name Molecular Formula CAS Number Similarity Score Key Features
4-Methylpiperazin-1-amine dihydrochloride C5H14Cl2N4 40675-60-3 0.95 Methyl substitution at piperazine 1-position; dihydrochloride enhances solubility
Piperazine-1,4-diamine hydrochloride C4H12ClN5 45628-31-7 0.85 Dual amine groups at 1,4-positions; lower solubility compared to dihydrochloride salts
6-(Piperazin-1-yl)pyridin-2-amine hydrochloride C9H15ClN4 1956318-00-5 N/A Piperazine fused to pyridine ring; aromatic substitution alters bioactivity
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride C12H18Cl3N3O 1252036-94-4 N/A Chlorophenyl and acetamide groups; potential CNS applications

Key Differences and Implications

  • Substitution Patterns: this compound’s 2-position methanamine group contrasts with 4-Methylpiperazin-1-amine dihydrochloride’s 1-position methyl group. This positional difference may influence receptor binding specificity and metabolic stability .
  • Solubility and Bioavailability: Dihydrochloride salts (e.g., 4-Methylpiperazin-1-amine dihydrochloride) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives like Piperazine-1,4-diamine hydrochloride, improving oral bioavailability .
  • Functional Group Diversity :

    • The chlorophenyl group in 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride adds lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted therapies .

Pharmacological Potential

  • 4-Methylpiperazin-1-amine dihydrochloride (similarity 0.95) has been investigated as a precursor in antipsychotic drug synthesis due to its balanced solubility and amine reactivity .
  • 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride demonstrates inhibitory activity against kinases in preclinical cancer models, attributed to its heterocyclic aromatic system .

Limitations and Challenges

  • Piperazine-1,4-diamine hydrochloride’s lower solubility (similarity 0.85) limits its utility in parenteral formulations without further derivatization .
  • Structural complexity in chlorophenyl-substituted analogs (e.g., 1252036-94-4) increases synthetic difficulty and cost .

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